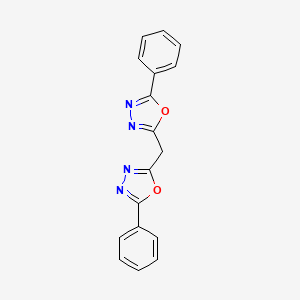
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-methylenebis(5-phenyl-1,3,4-oxadiazole), commonly known as MPO, is a heterocyclic compound that has gained significant attention in the field of scientific research. MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of MPO is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and disruption of bacterial membrane integrity. MPO has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways and inhibiting cell proliferation.
Biochemical and Physiological Effects:
MPO has been shown to exhibit low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Additionally, MPO has been found to exhibit antioxidant activity and has been shown to protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
The advantages of using MPO in lab experiments include its ease of synthesis, low toxicity, and broad spectrum of biological activities. However, the limitations of using MPO in lab experiments include its limited solubility in water and its relatively short half-life.
Future Directions
There are several future directions for the research and development of MPO. One direction is the optimization of the synthesis method to improve the yield and purity of MPO. Another direction is the investigation of the structure-activity relationship of MPO to identify more potent analogs. Additionally, further studies are needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, MPO is a versatile molecule that exhibits a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of MPO is relatively simple, and it has low toxicity in vitro and in vivo, making it a promising candidate for further drug development. Further research is needed to fully understand the mechanism of action of MPO and to explore its potential as a therapeutic agent for various diseases.
Synthesis Methods
MPO can be synthesized through a variety of methods, including the reaction of hydrazine hydrate with 2-phenylacetylhydrazide, followed by cyclization with phenyl isocyanate. Another method involves the reaction of 2-phenylacetylhydrazide with phenyl isocyanate in the presence of phosphorus oxychloride. The synthesis of MPO is relatively simple and can be achieved through a one-pot reaction.
Scientific Research Applications
MPO has been extensively studied for its biological activities, including its antimicrobial, anticancer, and antiviral properties. Studies have shown that MPO exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). MPO has also been shown to possess anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, MPO has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
properties
IUPAC Name |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-3-7-12(8-4-1)16-20-18-14(22-16)11-15-19-21-17(23-15)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFBEJQSDMIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)
![N-benzyl-6-bromopyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5665222.png)
![2-(butylthio)-6-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrimidin-4-amine](/img/structure/B5665229.png)
![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]sulfamide](/img/structure/B5665246.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)
![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5665256.png)
![ethyl 1-[(5-nitro-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B5665264.png)
![(3R*,4S*)-4-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]tetrahydrofuran-3-ol](/img/structure/B5665274.png)
![rel-(1S,6R)-3-[3-(4-fluorophenoxy)propyl]-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B5665279.png)


![2-(ethylamino)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B5665314.png)
![2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5665322.png)